molecular formula C10H13N3 B13177716 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine

Cat. No.: B13177716
M. Wt: 175.23 g/mol
InChI Key: FHPWLMWQQFVECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with 1,2,3,6-tetrahydropyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to known bioactive molecules.

    Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine stands out due to its unique combination of a pyridine ring and a tetrahydropyridine moiety, which imparts specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H13N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2,(H2,11,13)

InChI Key

FHPWLMWQQFVECO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC(=CC=C2)N

Origin of Product

United States

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